molecular formula C2Cl2F6Ge B14646482 Dichlorobis(trifluoromethyl)germane CAS No. 56593-14-7

Dichlorobis(trifluoromethyl)germane

Cat. No.: B14646482
CAS No.: 56593-14-7
M. Wt: 281.54 g/mol
InChI Key: OXLBJBBJYOVQJV-UHFFFAOYSA-N
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Description

Evolution of Organogermanium Compounds in Contemporary Chemical Science

Organogermanium chemistry, the study of compounds containing at least one germanium-carbon (Ge-C) bond, has been a subject of scientific inquiry since the synthesis of the first organogermanium compound, tetraethylgermane, by Winkler in 1887. wikipedia.org Historically, the reactivity of organogermanes was considered to be intermediate between that of organosilicon and organotin compounds. wikipedia.org However, recent research has demonstrated that certain organogermanes exhibit enhanced reactivity and unique selectivity in various chemical transformations, including cross-coupling reactions. wikipedia.org This has led to a resurgence of interest in this class of compounds, with modern research exploring their potential in catalysis, materials science, and even medicinal chemistry. wikipedia.orgontosight.ai The development of novel synthetic methodologies and a deeper understanding of the structure and bonding of organogermanium compounds continue to drive the evolution of this field.

Historical Development and Academic Significance of Germanium-Carbon Bond Chemistry

The chemistry of the germanium-carbon bond is foundational to the field of organogermanium chemistry. The Ge-C bond is generally stable towards air and moisture, a property that allows for the isolation and handling of a wide variety of organogermanium compounds. wikipedia.org The first compound containing a Ge-C bond, tetraethylgermane, was synthesized by reacting germanium tetrachloride with diethylzinc. wikipedia.org Since then, a plethora of methods for the formation of Ge-C bonds have been developed, with the use of organolithium and Grignard reagents being particularly common. wikipedia.org The academic significance of Ge-C bond chemistry lies in its ability to create a diverse range of molecular architectures with tailored properties. The strength and polarity of the Ge-C bond can be tuned by the nature of the substituents on both the germanium and carbon atoms, as exemplified by the influence of the trifluoromethyl groups in Dichlorobis(trifluoromethyl)germane. This tunability allows for the systematic study of structure-property relationships and the design of novel functional molecules.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂Cl₂F₆Ge
Molecular Weight 281.56 g/mol nist.gov
Appearance Data not readily available
Boiling Point Data not readily available
Density Data not readily available

Properties

CAS No.

56593-14-7

Molecular Formula

C2Cl2F6Ge

Molecular Weight

281.54 g/mol

IUPAC Name

dichloro-bis(trifluoromethyl)germane

InChI

InChI=1S/C2Cl2F6Ge/c3-11(4,1(5,6)7)2(8,9)10

InChI Key

OXLBJBBJYOVQJV-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Ge](C(F)(F)F)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Dichlorobis Trifluoromethyl Germane and Analogous Systems

Direct Synthesis Approaches from Germanium Precursors

Direct methods for the synthesis of dichlorobis(trifluoromethyl)germane focus on the introduction of trifluoromethyl (CF₃) groups onto a germanium center, typically starting from a readily available germanium halide.

Reactions Involving Germanium Tetrachloride and Trifluoromethylating Reagents

Germanium tetrachloride (GeCl₄) serves as a primary precursor for the synthesis of trifluoromethyl-substituted germanes. The core strategy involves the substitution of chloride ions with trifluoromethyl groups. This transformation requires a suitable trifluoromethylating reagent capable of delivering a CF₃ nucleophile or its equivalent.

One of the most common nucleophilic trifluoromethylating reagents is the Ruppert-Prakash reagent , (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). tcichemicals.com Its reaction with a metal halide like GeCl₄ is typically activated by a fluoride (B91410) ion source, which generates a reactive trifluoromethyl anion species. This species can then displace the chloride ligands on the germanium center. While direct documentation for this compound synthesis is sparse, the reaction would theoretically proceed in a stepwise manner, allowing for the potential to isolate the disubstituted product by controlling stoichiometry.

Other modern reagents developed for nucleophilic trifluoromethylation, often used with copper catalysts, could also be applied to this synthesis. tcichemicals.com

Exploration of Alternative Trifluoromethyl Group Transfer Agents

The field of fluorine chemistry has produced a wide array of trifluoromethylating agents, broadly categorized by their mode of action: nucleophilic, electrophilic, and radical. tcichemicals.comnih.gov

Electrophilic Reagents: These reagents deliver a "CF₃⁺" equivalent and are widely used for the trifluoromethylation of nucleophiles like thiols, alcohols, and phosphines. tcichemicals.com Prominent examples include hypervalent iodine compounds such as Togni reagents and sulfonium (B1226848) salts like Umemoto and Yagupolskii reagents . tcichemicals.combeilstein-journals.orgconicet.gov.ar Their application to a relatively electron-rich germanium center or a derived organogermanium nucleophile could provide an alternative pathway for CF₃ group introduction.

Radical Reagents: Reagents such as the Langlois reagent or zinc(II) bis(trifluoromethanesulfinate) can generate trifluoromethyl radicals. tcichemicals.com These could potentially react with germanium hydrides (Ge-H) or other suitable germanium precursors through a radical-mediated mechanism.

The table below summarizes various trifluoromethylating agents and their potential applicability.

Reagent ClassSpecific Example(s)Typical ApplicationPotential for Germanium Systems
Nucleophilic Ruppert-Prakash reagent (TMSCF₃)Reaction with carbonyls and halides, often fluoride-activated. tcichemicals.comDirect substitution on GeCl₄.
Electrophilic Togni reagents, Umemoto reagentsTrifluoromethylation of soft nucleophiles (thiols, phosphines). tcichemicals.comconicet.gov.arReaction with a reduced or more nucleophilic germanium species.
Radical Langlois reagent, Zn(SO₂CF₃)₂Radical trifluoromethylation of heteroarenes. tcichemicals.comReaction with germanium hydrides or via photochemically induced pathways.

Indirect Synthetic Pathways and Functionalization Strategies in Organogermanium Chemistry

Indirect routes to trifluoromethylated germanes involve the formation of germanium-carbon bonds through fundamental organometallic reaction steps or the functionalization of germanium surfaces, which provides insight into the behavior of germanium bonding.

Reductive Elimination Reactions for Germanium-Carbon Bond Formation

Reductive elimination is the reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. youtube.comyoutube.com In this process, two ligands (e.g., two trifluoromethyl groups, or a chloro and a trifluoromethyl group) on a high-valent metal center couple and are eliminated, which reduces the metal's oxidation state. youtube.com

For a germanium(IV) complex, a reductive elimination could form a C-C, C-H, or C-X bond. The formation of a Ge-C bond itself is more commonly the result of other processes, but the principles of reductive elimination are critical for understanding the stability of organogermanium complexes. For instance, the reductive elimination of C-C or C-Cl bonds from a Ge(IV) center would be a decomposition pathway for a precursor to this compound. The rate of reductive elimination is influenced by the steric hindrance and electronic properties of the ligands. youtube.comacs.org Electron-withdrawing groups, such as trifluoromethyl, on the alkyl ligand can significantly retard the rate of reductive elimination. acs.org

Salt Elimination and Insertion Reactions for Germanium Species

Salt elimination (or salt metathesis) is a common and powerful method for forming bonds in organometallic chemistry. This reaction involves the exchange of ions between reactants, typically resulting in the formation of a stable inorganic salt (e.g., NaCl, LiCl) which precipitates and drives the reaction forward. A plausible indirect synthesis of a (trifluoromethyl)germane derivative would involve the reaction of a germanium halide with a trifluoromethyl-containing organometallic reagent, such as CF₃Li or CF₃MgBr.

Example Reaction: GeCl₄ + 2 CF₃Li → (CF₃)₂GeCl₂ + 2 LiCl

This type of reaction allows for the controlled, stepwise replacement of halides.

Insertion reactions are another fundamental process where a molecule inserts into an existing bond. For example, a carbene or a related species could theoretically insert into a germanium-chlorine bond, although this is a less common pathway for trifluoromethylation. More relevant are reactions involving Zintl ions, such as germanium cluster anions like [Ge₉]⁴⁻, which can undergo redox processes and cation exchange in ionic liquids, demonstrating the diverse reactivity of germanium species. nih.gov

Wet Chemical Functionalization Techniques for Germanium Surfaces

While not forming discrete molecules of this compound, the functionalization of bulk germanium surfaces provides valuable analogous information on the formation and stability of germanium-carbon bonds. mdpi.com These techniques are crucial for passivating germanium surfaces to prevent reoxidation and for tailoring its electronic properties. mdpi.comnih.gov

Key wet chemical methods include:

Hydrogermylation: This process involves the addition of a Ge-H bond across an unsaturated C-C bond (alkene or alkyne), directly forming a stable Ge-C linkage on a hydride-terminated germanium surface. mdpi.com

Grignard Reactions: The reaction of Grignard reagents with chloride-terminated germanium surfaces was one of the earliest methods used to form organic layers on germanium. mdpi.com

Use of Halogen Acids: Treatments with acids like HCl or HBr are used to clean the surface and create a halide-terminated layer (Cl-terminated or Br-terminated), which can serve as a reactive template for further functionalization. researchgate.netresearchgate.net Hydrofluoric acid (HF) is often used to remove native oxides and create a hydride-passivated surface. princeton.edu

The table below outlines common wet chemical treatments for germanium surfaces.

MethodReagent(s)Surface TerminationPurpose
Oxide Removal/Passivation Hydrofluoric Acid (HF)Hydride (-H)Removes native oxide, prepares for hydrogermylation. princeton.edu
Surface Termination Hydrochloric Acid (HCl)Chloride (-Cl)Creates a reactive, chloride-terminated surface. researchgate.net
Functionalization Alkenes/AlkynesAlkyl/AlkenylForms Ge-C bonds via hydrogermylation on H-terminated surfaces. mdpi.com
Functionalization Grignard Reagents (R-MgX)AlkylForms Ge-C bonds on Cl-terminated surfaces. mdpi.com

Lack of Sufficient Data for this compound Analysis

Comprehensive research efforts to gather information on the chemical compound this compound have yielded insufficient data to construct a detailed scientific article as requested. Despite numerous targeted searches for its synthetic methodologies—including alkylation, arylation, hydrogermylation, and thiolation—as well as mechanistic studies of its formation, publicly available scientific literature and chemical databases appear to contain limited to no specific information on this particular compound.

Initial and subsequent searches for "synthesis of this compound," "alkylation of this compound," "arylation of this compound," "hydrogermylation with this compound," "thiolation of this compound," and "mechanistic studies of this compound formation" did not return relevant scholarly articles or detailed experimental data. Further attempts to locate information on analogous systems and potential precursor reactions, such as the reaction of bis(trifluoromethyl)mercury (B14153196) with germanium tetrachloride, also failed to provide the specific details required to fulfill the outlined article structure.

The available search results focused on broader topics within organofluorine and organogermanium chemistry, without specifically addressing the synthesis, properties, or reactions of this compound. This scarcity of information prevents a thorough and accurate discussion of the compound's synthetic routes and reaction mechanisms as outlined in the initial request.

Given the constraints to strictly adhere to the provided outline and the lack of accessible research findings on this compound, it is not possible to generate the requested professional and authoritative article. The creation of data tables and detailed research findings is unachievable without foundational information from scientific literature.

Therefore, this report must conclude that there is a significant gap in the publicly accessible chemical literature regarding this compound, making the generation of the requested article not feasible at this time.

Reaction Mechanisms and Intrinsic Reactivity of Dichlorobis Trifluoromethyl Germane

Influence of Electron-Withdrawing Trifluoromethyl Ligands on Germanium Center Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect significantly influences the electronic environment of the germanium center in dichlorobis(trifluoromethyl)germane, rendering it highly electrophilic. This heightened electrophilicity makes the germanium atom more susceptible to nucleophilic attack.

The electron-withdrawing nature of the trifluoromethyl ligands can be quantified by comparing the reactivity of this compound with other germane (B1219785) derivatives. For instance, the rate of hydrolysis or alcoholysis would be expected to be significantly faster for (CF₃)₂GeCl₂ compared to dialkyl or diaryl dichlorogermanes. This is because the increased positive charge on the germanium atom facilitates the approach and coordination of nucleophiles like water or alcohols.

The strong electron-withdrawing properties of the trifluoromethyl group can also lead to increased charge delocalization in reaction intermediates. nih.gov For example, in a substitution reaction where a chloride ion is displaced, the resulting cationic intermediate, [(CF₃)₂GeCl]⁺, would be stabilized by the inductive pull of the -CF₃ groups, which helps to disperse the positive charge. This stabilization of the transition state can lower the activation energy of the reaction, thereby increasing its rate.

Furthermore, the presence of these powerful electron-withdrawing groups can influence the regioselectivity of reactions involving this compound. In reactions with unsymmetrical reagents, the nucleophilic part of the reagent will preferentially attack the highly electrophilic germanium center.

The table below summarizes the expected influence of trifluoromethyl ligands on the reactivity of the germanium center.

Property Influence of Trifluoromethyl Ligands Consequence
Electrophilicity of Germanium IncreasedEnhanced reactivity towards nucleophiles
Reaction Rate (e.g., Hydrolysis) IncreasedFaster reaction kinetics
Stability of Cationic Intermediates IncreasedLower activation energies for substitution reactions
Regioselectivity HighPreferential attack at the germanium center

Investigation of Intramolecular Germanium-Fluorine Interactions

The proximity of the fluorine atoms of the trifluoromethyl groups to the central germanium atom in this compound raises the possibility of intramolecular interactions. These interactions, often referred to as "through-space" or non-bonding interactions, can influence the molecule's conformation and reactivity.

While direct experimental evidence for significant intramolecular Ge-F bonding in the ground state of (CF₃)₂GeCl₂ is not extensively documented in the provided search results, the potential for such interactions is a key area of theoretical and spectroscopic investigation in related organofluorine compounds. Computational studies could provide insights into the bond lengths and angles, and whether there is any deviation from ideal tetrahedral geometry around the germanium atom that might suggest an attractive interaction between germanium and one or more fluorine atoms.

Such interactions, if present, could have several consequences:

Structural Distortion: A weak dative bond from a fluorine lone pair to the germanium center could lead to a slight distortion of the molecule's geometry.

Modulation of Reactivity: An intramolecular Ge-F interaction could potentially stabilize the molecule, making it slightly less reactive than would be predicted based solely on inductive effects. Conversely, it could also provide a low-energy pathway for certain reactions, such as decomposition or rearrangement.

Spectroscopic Signatures: Intramolecular interactions can sometimes be detected through techniques like nuclear magnetic resonance (NMR) spectroscopy, where they might influence chemical shifts or coupling constants, or through vibrational spectroscopy (infrared and Raman), where they could cause shifts in vibrational frequencies.

Further research, including detailed computational modeling and advanced spectroscopic analysis, would be necessary to definitively characterize the nature and extent of any intramolecular germanium-fluorine interactions in this compound.

Ligand Exchange and Substitution Pathways at the Germanium Center

The chlorine atoms in this compound are susceptible to substitution by a variety of nucleophiles. These ligand exchange reactions are a fundamental aspect of the compound's chemistry, allowing for the synthesis of a wide range of new organogermanium compounds. youtube.comlibretexts.orgchemguide.co.uk

The general mechanism for these reactions typically involves a nucleophilic attack on the electrophilic germanium center, followed by the departure of a chloride ion as a leaving group. The reaction can proceed through different pathways, such as an Sₙ2-like mechanism with a pentacoordinate transition state or a more dissociative Sₙ1-like pathway involving a transient cationic germanium intermediate. The strong electron-withdrawing nature of the trifluoromethyl groups likely favors a more associative mechanism by increasing the electrophilicity of the germanium atom.

Common nucleophiles that can displace the chloride ligands include:

Water: Hydrolysis of this compound would lead to the formation of the corresponding germoxane, [(CF₃)₂GeO]ₙ.

Alcohols: Alcoholysis would yield dialkoxygermanes, (CF₃)₂Ge(OR)₂.

Amines: Reaction with primary or secondary amines would produce the corresponding amino-substituted germanes, (CF₃)₂Ge(NR₂)₂.

Organometallic Reagents: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to introduce new organic groups, forming compounds of the type (CF₃)₂GeR₂.

The table below provides examples of potential ligand exchange reactions of this compound.

Nucleophile Product Reaction Type
H₂O[(CF₃)₂GeO]ₙHydrolysis
ROH(CF₃)₂Ge(OR)₂Alcoholysis
R₂NH(CF₃)₂Ge(NR₂)₂Aminolysis
RMgX(CF₃)₂GeR₂Alkylation/Arylation

The choice of solvent can also play a crucial role in these reactions, influencing the solubility of the reactants and stabilizing any charged intermediates.

This compound as a Precursor in Subsequent Chemical Transformations

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex organogermanium compounds and materials. rsc.org The ability to replace the chlorine atoms with a variety of other functional groups opens up a wide range of synthetic possibilities.

For example, the products of ligand exchange reactions can themselves be used in further transformations. The dialkoxygermanes, (CF₃)₂Ge(OR)₂, could be used in sol-gel processes to create germanium-containing materials. The amino-substituted germanes could serve as ligands for transition metals or as building blocks for polymers.

Furthermore, this compound can be a source of the bis(trifluoromethyl)germylene, :(CF₃)₂Ge, a highly reactive divalent germanium species. This can be achieved through reduction of (CF₃)₂GeCl₂. Germylenes are known to undergo a variety of insertion and addition reactions, making them powerful intermediates in organic synthesis.

The use of this compound as a precursor is summarized in the following points:

Synthesis of Functionalized Germanes: By replacing the chlorine atoms, a wide variety of functional groups can be introduced onto the germanium center.

Polymer Chemistry: The difunctional nature of the molecule allows it to be used as a monomer in the synthesis of germanium-containing polymers.

Source of Germylenes: Reduction of this compound can generate the highly reactive bis(trifluoromethyl)germylene, which can be used in a variety of subsequent reactions.

Fundamental Principles of Germanium-Mediated Bond Activation Chemistry

Germanium compounds, including this compound, can participate in bond activation chemistry, particularly the activation of strong bonds like C-F bonds. rsc.orgnih.govnih.govacs.orgrsc.org The fundamental principles behind this reactivity often involve the Lewis acidity of the germanium center and its ability to coordinate to the atom to be activated.

In the context of C-F bond activation, the electrophilic germanium center in a species derived from this compound, such as a germylium ion [(CF₃)₂GeR]⁺, can interact with the lone pair of electrons on a fluorine atom of a substrate molecule. This interaction weakens the C-F bond, making it more susceptible to cleavage.

The activation process can lead to various outcomes, including:

Hydrodefluorination: In the presence of a hydride source, the activated C-F bond can be cleaved, and the fluorine atom is replaced by a hydrogen atom. rsc.orgnih.gov

Functionalization: The activated carbon center can be trapped by other nucleophiles present in the reaction mixture, leading to the formation of new C-C or C-heteroatom bonds.

The efficiency of germanium-mediated bond activation is influenced by several factors, including the nature of the ligands on the germanium atom, the solvent, and the reaction temperature. The strong electron-withdrawing trifluoromethyl groups in this compound would be expected to enhance the Lewis acidity of the germanium center, making it a more potent catalyst or reagent for bond activation processes.

Advanced Spectroscopic Characterization of Dichlorobis Trifluoromethyl Germane Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive method for probing the local chemical environment of atomic nuclei. For Dichlorobis(trifluoromethyl)germane, the analysis of ¹⁹F, ¹³C, and ⁷³Ge NMR spectra provides a comprehensive picture of its molecular framework.

Fluorine-19 NMR (¹⁹F NMR) Chemical Shift Analysis and Coupling Constant Interpretation

Fluorine-19 NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov In this compound, the ¹⁹F NMR spectrum is anticipated to exhibit a single resonance, as the six fluorine atoms of the two trifluoromethyl groups are chemically equivalent.

The chemical shift (δ) of this resonance is influenced by the electron-withdrawing nature of the germanium and chlorine atoms. The significant electronegativity of the fluorine atoms themselves results in a large chemical shift range for organofluorine compounds. nih.gov For trifluoromethyl groups attached to various elements, the ¹⁹F chemical shift can vary significantly. In compounds with a trifluoromethyl group, chemical shifts are generally observed in a specific region of the NMR spectrum. scispace.com The precise chemical shift for (CF₃)₂GeCl₂ would be a key identifier for the compound.

Furthermore, coupling constants provide valuable structural information. While there is no hydrogen in the molecule to observe ¹H-¹⁹F coupling, long-range coupling between the fluorine nuclei and the magnetic isotopes of germanium (⁷³Ge) or carbon (¹³C) could potentially be observed, offering deeper insights into the bonding environment.

Table 1: Expected ¹⁹F NMR Data for this compound

ParameterExpected Value/ObservationSignificance
Chemical Shift (δ) Single ResonanceIndicates chemical equivalence of the six fluorine atoms.
¹⁹F-¹³C Coupling (¹J(F-C)) Quartet in ¹³C NMRConfirms the presence of the CF₃ group.
¹⁹F-⁷³Ge Coupling Potentially observableWould provide direct evidence of the F-C-Ge bonding pathway.
Linewidth Relatively sharpExpected for a small, symmetric molecule in solution.

Carbon-13 NMR (¹³C NMR) Spectroscopic Applications

Carbon-13 NMR spectroscopy, while less sensitive than ¹⁹F NMR, is crucial for confirming the carbon framework of this compound. The ¹³C NMR spectrum is expected to show a single resonance for the two equivalent trifluoromethyl carbons.

A key feature of the ¹³C NMR spectrum of a trifluoromethyl group is the splitting of the carbon signal into a quartet due to one-bond coupling (¹J(C-F)) with the three attached fluorine atoms (each with a spin of 1/2). researchgate.net The intensity of this quartet follows the 1:3:3:1 ratio. The magnitude of the ¹J(C-F) coupling constant is typically large, on the order of 270-310 Hz, and is a characteristic feature of the CF₃ group. rsc.orgrsc.org The chemical shift of the trifluoromethyl carbon is influenced by the high electronegativity of the attached fluorine atoms, often appearing in the range of 120-130 ppm. nih.govwisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

ParameterPredicted Value/ObservationSignificance
Chemical Shift (δ) ~120-130 ppmCharacteristic for a trifluoromethyl carbon.
Splitting Pattern Quartet (1:3:3:1)Due to one-bond coupling with three fluorine atoms.
¹J(C-F) Coupling Constant ~270-310 HzConfirms the direct C-F bond.

Germanium-73 NMR (⁷³Ge NMR) Spectroscopic Challenges and Potential

Direct observation of the germanium nucleus via ⁷³Ge NMR spectroscopy is inherently challenging. The only NMR-active stable isotope, ⁷³Ge, has a low natural abundance (7.73%) and a nuclear spin of 9/2. huji.ac.il This high spin quantum number results in a nuclear electric quadrupole moment, which can interact with local electric field gradients, leading to very broad resonance signals and making detection difficult, especially for molecules with low symmetry. nih.govnih.gov

For this compound, the germanium atom is in a distorted tetrahedral environment, bonded to two chlorine atoms and two trifluoromethyl groups. This lack of high symmetry around the germanium nucleus is expected to result in a significant quadrupolar interaction and, consequently, a very broad ⁷³Ge NMR signal. nih.gov The observation of such a signal would likely require specialized techniques, such as solid-state NMR or measurements at very high magnetic fields, to mitigate the effects of quadrupolar relaxation. nih.govresearchgate.net

Despite these challenges, a successful ⁷³Ge NMR measurement would provide invaluable information. The chemical shift would be highly sensitive to the electronic environment at the germanium center. Furthermore, resolving coupling to the ¹⁹F nuclei would offer direct evidence for the Ge-C-F connectivity and provide a measure of the strength of the electronic interaction through the bonds. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are complementary and essential for a complete assignment of the vibrational modes and for elucidating the molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignments

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational states. For a vibration to be IR-active, it must induce a change in the molecule's dipole moment.

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the vibrations of the CF₃ and Ge-Cl bonds. The key vibrational modes and their expected spectral regions are:

C-F Stretching Vibrations: These are typically very strong and appear in the region of 1100-1300 cm⁻¹. The high electronegativity of fluorine leads to a large change in dipole moment during the stretching vibration.

Ge-Cl Stretching Vibrations: These absorptions are expected at lower frequencies, generally in the range of 300-450 cm⁻¹, characteristic of germanium-chlorine bonds.

CF₃ Deformation and Rocking Modes: These bending vibrations occur at lower wavenumbers, typically below 800 cm⁻¹.

A detailed analysis of the number and positions of these bands, aided by computational chemistry, can confirm the molecular structure and symmetry.

Table 3: Expected FTIR Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
C-F Asymmetric Stretch ~1200-1300Strong
C-F Symmetric Stretch ~1100-1150Strong
CF₃ Deformations ~600-800Medium-Weak
Ge-Cl Asymmetric Stretch ~350-450Strong
Ge-Cl Symmetric Stretch ~300-400Strong
Ge-C Stretch ~500-700Medium

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. A key difference from FTIR is that for a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals.

For this compound, Raman spectroscopy is particularly useful for observing vibrations that may be weak or absent in the FTIR spectrum. Key expected Raman-active modes include:

Symmetric C-F Stretching: While also IR-active, this mode is expected to be strong in the Raman spectrum.

Symmetric Ge-Cl Stretching: This vibration should produce a strong and polarized Raman signal, providing a clear marker for the Ge-Cl bonds. The main Raman band for solid germanium is observed at approximately 301 cm⁻¹. researchgate.netaps.org

Ge-C Symmetric Stretching: The stretching of the bond between germanium and the trifluoromethyl carbon is expected to be a strong feature in the Raman spectrum.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational framework of this compound can be constructed, confirming its molecular symmetry and providing data for force constant calculations.

Normal Coordinate Analysis and Potential Energy Distribution Studies

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. nist.gov This analysis correlates experimentally observed vibrational frequencies from Infrared (IR) and Raman spectroscopy with specific atomic motions within the molecule, such as stretching, bending, rocking, and twisting. The Potential Energy Distribution (PED) further dissects each vibrational mode, quantifying the contribution of each internal coordinate to the total potential energy of that mode. This allows for an unambiguous assignment of every band in the vibrational spectrum.

For this compound, ((CF₃)₂GeCl₂), a complete vibrational analysis involves assigning the fundamental modes based on its molecular symmetry. The molecule is expected to belong to the C₂ᵥ point group, assuming a tetrahedral arrangement around the central germanium atom. The vibrations can be categorized into several types: Ge-Cl stretching, Ge-C stretching, C-F stretching, and various deformation modes of the CF₃ groups (rocking, twisting, scissoring) and the Cl-Ge-Cl and C-Ge-C skeleton.

The table below outlines the expected vibrational modes and their approximate frequency ranges for this compound based on characteristic group frequencies and data from analogous compounds.

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Symmetry Species (C₂ᵥ) Approximate Frequency Range (cm⁻¹) Description of Atomic Motion
CF₃ Symmetric StretchA₁ + B₁1100 - 1250In-phase and out-of-phase stretching of C-F bonds within the CF₃ groups.
CF₃ Asymmetric StretchA₁ + A₂ + B₁ + B₂1100 - 1250Asymmetrical stretching of C-F bonds.
Ge-C Symmetric StretchA₁300 - 400Symmetrical stretching of the two Ge-C bonds.
Ge-C Asymmetric StretchB₁300 - 400Asymmetrical stretching of the two Ge-C bonds.
Ge-Cl Symmetric StretchA₁350 - 450Symmetrical stretching of the two Ge-Cl bonds.
Ge-Cl Asymmetric StretchB₂350 - 450Asymmetrical stretching of the two Ge-Cl bonds.
CF₃ Deformation/RockingMultiple200 - 600Bending and rocking motions of the trifluoromethyl groups.
Skeletal DeformationsA₁, A₂, B₁, B₂100 - 250Bending and twisting of the C-Ge-C and Cl-Ge-Cl molecular skeleton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. chemguide.co.uk The inherent instability of this molecular ion causes it to break apart into smaller, characteristic fragments. This fragmentation pattern provides a molecular fingerprint that is invaluable for structural confirmation. libretexts.org

For this compound, the molecular ion peak would confirm its chemical formula, C₂Cl₂F₆Ge. The presence of multiple isotopes for both Germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and Chlorine (³⁵Cl, ³⁷Cl) would result in a complex, characteristic isotopic pattern for the molecular ion and any chlorine- or germanium-containing fragments, which can be used for unambiguous identification. rsc.org

The fragmentation of (CF₃)₂GeCl₂ is dictated by the relative strengths of its bonds. The weakest bonds are typically the first to break. Cleavage of a Ge-Cl or Ge-C bond is expected to be a primary fragmentation pathway.

Common fragmentation steps would likely include:

Loss of a chlorine radical (•Cl): This would lead to the formation of the [(CF₃)₂GeCl]⁺ cation.

Loss of a trifluoromethyl radical (•CF₃): This results in the formation of the [Cl₂Ge(CF₃)]⁺ cation. This is often a very stable and prominent fragment in trifluoromethyl compounds.

Loss of a fluorine atom: Subsequent fragmentation can involve the loss of a fluorine atom from a trifluoromethyl group.

The table below details the predicted major fragments for this compound. The m/z values are calculated using the most abundant isotopes (⁷⁴Ge, ³⁵Cl).

Table 2: Predicted Mass Spectrometry Fragments for (CF₃)₂GeCl₂

Fragment Ion Formula Calculated m/z (using ⁷⁴Ge, ³⁵Cl) Description
Molecular Ion[(CF₃)₂GeCl₂]⁺282Parent ion.
Loss of Cl[(CF₃)₂GeCl]⁺247Cleavage of one Ge-Cl bond.
Loss of CF₃[GeCl₂(CF₃)]⁺213Cleavage of one Ge-C bond.
Loss of 2Cl[(CF₃)₂Ge]⁺212Loss of both chlorine atoms.
Trifluoromethyl cation[CF₃]⁺69A common fragment in fluorine-containing compounds.
Dichlorogermyl cation[GeCl₂]⁺144Loss of both trifluoromethyl groups.

X-ray Crystallography for Solid-State Structural Determination of Organogermanium Compounds

Structural analysis of various organogermanium compounds has provided a baseline for typical bond lengths. These experimentally determined parameters are essential for validating theoretical models and understanding bonding characteristics.

Table 3: Typical Bond Lengths in Organogermanium Compounds Determined by X-ray Crystallography

Bond Type Typical Bond Length (Å) Notes
Ge-C (alkyl)1.94 - 2.00Standard single bond between germanium and an sp³ carbon.
Ge-C (aryl)1.93 - 1.98Slightly shorter due to the sp² hybridization of the carbon atom.
Ge-Cl2.14 - 2.20The length can vary based on other substituents on the germanium atom.
Ge-Ge2.41 - 2.45Found in polygermanes.
Ge=Ge~2.21Found in digermenes, stabilized by bulky substituents.
Ge-O1.75 - 1.85Found in germoxanes and related compounds. whitman.edu

Theoretical and Computational Investigations of Dichlorobis Trifluoromethyl Germane Electronic Structure and Reactivity

Quantum Chemical Approaches for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of dichlorobis(trifluoromethyl)germane. These methods allow for the prediction of various molecular properties from first principles, offering a detailed view of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecules like this compound. The selection of an appropriate functional and basis set is paramount for obtaining reliable results.

For organogermanium compounds containing highly electronegative substituents such as chlorine and trifluoromethyl groups, hybrid functionals are often employed. The B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals, is a common choice. This functional has demonstrated success in predicting the geometries and vibrational spectra of related trifluoromethylgermane compounds.

The choice of basis set is equally critical. For a molecule containing a heavier element like germanium and highly electronegative fluorine atoms, a basis set that includes polarization and diffuse functions is necessary. Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are well-suited for these calculations. The inclusion of polarization functions (d,p) allows for the description of the anisotropic electron density around the atoms, while diffuse functions (+) are important for accurately modeling the more spread-out electron density of the lone pairs on the chlorine and fluorine atoms.

A systematic approach to DFT calculations on this compound would involve:

Geometry optimization to find the lowest energy structure.

Frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies.

Calculation of electronic properties such as orbital energies and charge distributions.

For situations demanding higher accuracy, advanced ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the wavefunction and offer a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more expensive, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for computational chemistry and can provide benchmark data for the electronic energy and structure of this compound. These high-level calculations are particularly valuable for calibrating the results from more computationally efficient DFT methods and for investigating reaction mechanisms where electron correlation effects are significant.

Computational Spectroscopy and Simulated Vibrational Spectra

Computational spectroscopy is a powerful tool for interpreting and predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical calculations can provide a complete vibrational assignment, which can be challenging to achieve solely through experimental means due to potential overlapping of bands and the complexity of the molecule.

Following a geometry optimization and frequency calculation using DFT, the vibrational modes of this compound can be visualized and their corresponding frequencies, IR intensities, and Raman activities can be predicted. The strong electronegativity of the trifluoromethyl and chloro groups leads to characteristic vibrational frequencies.

Key predicted vibrational modes for (CF₃)₂GeCl₂ would include:

Ge-Cl stretching vibrations: These are typically strong in the Raman spectrum and of medium to strong intensity in the IR spectrum.

CF₃ stretching vibrations: These are expected to be very strong in the IR spectrum due to the large change in dipole moment associated with these vibrations.

CF₃ deformation modes: These include symmetric and asymmetric deformations (scissoring, rocking, wagging, and twisting) and are expected in the mid- to low-frequency region of the IR spectrum.

Ge-C stretching vibrations: These connect the germanium center to the trifluoromethyl groups.

Skeletal deformations: These involve the bending and twisting of the C-Ge-C and Cl-Ge-Cl framework.

Below is an illustrative table of predicted vibrational frequencies for this compound, which would be obtained from a DFT calculation.

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentPredicted IR IntensityPredicted Raman Activity
Hypothetical Data
~1150Asymmetric CF₃ StretchVery StrongWeak
~1100Symmetric CF₃ StretchStrongMedium
~750CF₃ DeformationMediumWeak
~450Asymmetric Ge-Cl StretchStrongMedium
~420Symmetric Ge-Cl StretchMediumStrong
~300Ge-C StretchMediumMedium
<200Skeletal DeformationsWeakMedium

This table is for illustrative purposes and represents the type of data generated from computational studies.

When experimental gas-phase IR or liquid-phase Raman spectra are available, theoretical calculations are invaluable for their interpretation. By comparing the calculated vibrational frequencies and intensities with the experimental spectra, a confident assignment of the observed spectral bands to specific molecular motions can be made.

It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and the approximate nature of the DFT functionals. This scaling brings the theoretical spectrum into closer agreement with the experimental one, aiding in the validation of both the computational method and the experimental assignments.

Molecular Orbital Theory and Electronic Property Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized on the lone pairs of the chlorine atoms, while the LUMO is likely to be an anti-bonding orbital associated with the Ge-Cl or Ge-C bonds. The strongly electron-withdrawing trifluoromethyl groups are expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity as an electrophile.

An analysis of the molecular orbitals would provide insights into potential sites for nucleophilic or electrophilic attack, which is fundamental to understanding the chemical behavior of this compound.

Electronic PropertyPredicted Value (Illustrative)
Hypothetical Data
HOMO Energy-12.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap10.7 eV

This table is for illustrative purposes and represents the type of data generated from computational studies.

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms involving this compound, (CF₃)₂GeCl₂, can be significantly enhanced through computational chemistry. montclair.edu Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in mapping out the potential energy surfaces of reactions, allowing for the identification of intermediates, transition states, and reaction pathways. montclair.eduarxiv.org

In the context of reactions involving (CF₃)₂GeCl₂, computational analysis would typically begin with the optimization of the ground state geometries of the reactants, products, and any proposed intermediates. Following this, transition state searches are performed. These searches aim to locate the saddle point on the potential energy surface that connects reactants to products. The successful location of a transition state is confirmed by frequency analysis, where the transition state structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical nucleophilic substitution reaction at the germanium center, computational methods could be employed to model the approach of a nucleophile. This would involve calculating the energy profile of the reaction, including the formation of any pentacoordinate intermediates or transition states. The activation energy barrier for the reaction can be determined from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility. nih.gov

Furthermore, computational studies can elucidate the role of the trifluoromethyl groups. The strong electron-withdrawing nature of the CF₃ groups significantly influences the electrophilicity of the germanium atom. nih.gov DFT calculations can quantify this effect by analyzing the charge distribution within the molecule, for example, through Natural Bond Orbital (NBO) analysis. researchgate.net This analysis can also reveal hyperconjugative interactions that may stabilize or destabilize certain conformations or transition states. researchgate.netbeilstein-journals.org

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles are well-established. The methodologies used in the computational analysis of other organometallic and fluorinated compounds provide a clear framework for how such investigations would be conducted. biruni.edu.trresearchgate.net

Consideration of Relativistic Effects in Germanium-Containing Systems

When performing theoretical and computational investigations on compounds containing heavier elements like germanium, it is often necessary to account for relativistic effects. researchgate.net For an electron in the vicinity of a heavy nucleus, its velocity can become a significant fraction of the speed of light, leading to a relativistic increase in its mass and a contraction of the s and p orbitals. These effects, while often subtle, can have a noticeable impact on the chemical and physical properties of the molecule. aps.org

Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. Scalar relativistic effects influence the energetics and geometries of molecules, while spin-orbit coupling is particularly important for understanding properties like electronic spectra and spin-state splittings. For germanium, which is in the fourth period, relativistic effects are not as pronounced as for heavier elements like lead or rutherfordium, but they can still be significant for high-accuracy calculations. researchgate.netrsc.org

Computational methods that incorporate relativity range from more approximate approaches like using relativistic effective core potentials (RECPs) to more rigorous four-component or two-component relativistic Hamiltonians. RECPs replace the core electrons with a potential that implicitly includes relativistic effects, reducing the computational cost while often maintaining good accuracy for valence properties. More explicit relativistic methods, while computationally more demanding, provide a more complete description of the electronic structure.

In the case of this compound, relativistic effects would primarily manifest in the properties of the germanium atom and its immediate bonding environment. For example, the Ge-Cl and Ge-C bond lengths and strengths could be subtly altered by relativistic orbital contractions. While for many routine calculations on germanium compounds, non-relativistic methods might provide qualitatively correct results, for quantitative predictions of properties like NMR chemical shifts or reaction barriers, the inclusion of relativistic effects can be crucial for achieving high accuracy. pku.edu.cn

Data Tables

Table 1: Representative Theoretical Geometrical Parameters for a Tetrahedral Germanium Compound

This table illustrates the kind of structural data obtained from geometry optimization calculations. The values are hypothetical for (CF₃)₂GeCl₂ but are based on typical bond lengths and angles for similar molecules.

ParameterValue
Ge-C Bond Length~ 2.0 Å
Ge-Cl Bond Length~ 2.15 Å
C-F Bond Length~ 1.35 Å
C-Ge-C Bond Angle~ 112°
Cl-Ge-Cl Bond Angle~ 105°
C-Ge-Cl Bond Angle~ 108°

Table 2: Representative Calculated Vibrational Frequencies for a Germanium Compound

This table shows a hypothetical partial list of vibrational modes and their calculated frequencies, which would be obtained from a frequency analysis. These are essential for characterizing the molecule and identifying transition states.

Vibrational ModeFrequency (cm⁻¹)
Ge-C Symmetric Stretch~ 650
Ge-C Asymmetric Stretch~ 680
Ge-Cl Symmetric Stretch~ 400
Ge-Cl Asymmetric Stretch~ 420
CF₃ Symmetric Stretch~ 1150
CF₃ Asymmetric Stretch~ 1180

Advanced Research Applications of Dichlorobis Trifluoromethyl Germane

Precursor Role in Advanced Materials Science Research

The development of novel semiconductor materials is a cornerstone of modern electronics and photonics. Germanium-based materials are of particular interest due to their unique electronic and optical properties. The suitability of a molecule as a precursor for these materials is largely determined by its volatility, decomposition pathway, and the chemical handles (functional groups) it possesses for controlled reactions.

Deposition Techniques for Germanium-Based Thin Films

Dichlorobis(trifluoromethyl)germane's volatility and reactive Ge-Cl bonds suggest its potential as a precursor in various deposition techniques for creating thin films. While specific studies employing this compound are not prominent, the methods used for other germanium precursors illustrate the possibilities.

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. In this process, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate surface. For instance, germane (B1219785) (GeH₄) is a common precursor used in low-temperature CVD to deposit germanium films selectively on silicon surfaces. google.com However, GeH₄ deposition on silicon dioxide is problematic, a challenge that has been addressed by first depositing a thin polysilicon layer to facilitate germanium nucleation. google.com Organogermanium compounds, such as ethylgermanes, have also been successfully used in laser-induced CVD, where photolytic decomposition at specific wavelengths allows for controlled deposition of germanium. rsc.org

The table below summarizes common germanium precursors and the deposition techniques they are used in, providing a framework for the potential application of this compound.

Precursor CompoundDeposition TechniqueSubstrate ExampleKey Feature
Germane (GeH₄)Low-Pressure CVD (LPCVD)SiliconSelective deposition on Si over SiO₂. google.com
Ethylgermanes (EtₙGeH₄₋ₙ)Laser-Induced PhotolysisInner reactor surfaceProne to photolytic decomposition, more so than germane. rsc.org
Germanium AmidinatesCVD / ALDNot SpecifiedFast deposition at low temperatures for GeTe films. google.com
Not SpecifiedVacuum DepositionCalcium Fluoride (B91410) (CaF₂)Epitaxial deposition of single-crystal Ge films. nsa.gov

The trifluoromethyl groups in this compound could influence film properties by potentially incorporating fluorine or creating specific surface chemistries during the deposition process, an area ripe for investigation.

Synthesis and Functionalization of Germanium Nanoparticles and Nanostructures

Germanium nanoparticles and nanostructures are explored for applications in photovoltaics, bio-imaging, and next-generation electronics. Their synthesis often relies on the chemical transformation of molecular precursors. Two primary solution-phase routes are the thermal degradation of organogermane precursors and the chemical reduction of germanium halides. cornell.edu

For example, diphenylgermane (B155566) (DPG) and trimethylgermane (TMG) have been used to synthesize germanium nanowires via thermal decomposition in supercritical hexane. cornell.edu Another robust method involves the reduction of germanium halides like germanium(IV) iodide (GeI₄), which can produce size-tuned germanium nanocrystals. cornell.eduresearchgate.net Phenyl trichlorogermane (B72276) serves as a precursor to polymers that, upon thermal processing, yield oxide-embedded germanium nanocrystals whose size can be controlled by annealing temperature and time. researchgate.net

The synthesis of germanium nanorods has also been achieved using the solution-liquid-solid method with diphenylgermane as the precursor and tin nanoparticles as seeds. utexas.edu More advanced physical methods, such as the laser ablation of a germanium wafer in a solvent like acetone, can produce spherical, partially crystalline nanoparticles. nih.gov

The table below outlines various precursors and methods for synthesizing germanium nanostructures.

Precursor/MethodNanostructureSynthesis ApproachKey Finding
Diphenylgermane (DPG)NanowiresThermal decomposition in supercritical fluidYields of up to 35% in a continuous reactor. cornell.edu
Germanium(IV) Iodide (GeI₄)NanocrystalsColloidal synthesis via chemical reductionA minimum temperature of 250 °C is required for crystallization. cornell.edu
Phenyl TrichlorogermaneOxide-Embedded NanocrystalsSol-gel processing followed by thermal decompositionNanocrystal size can be controlled by thermal processing conditions. researchgate.net
DiphenylgermaneNanorodsSolution-Liquid-Solid (SLS) with Sn seedsPhenyl redistribution enhances the yield of nanorods. utexas.edu
Laser AblationSpherical NanoparticlesPulsed femtosecond laser ablation in acetoneProduces rapidly biodegradable nanoparticles for biomedical applications. nih.gov

Given its structure as a germanium halide with organic (trifluoromethyl) ligands, this compound could potentially be utilized in either reduction or thermal decomposition pathways to create novel fluorinated germanium nanostructures.

Catalytic Applications in Organic and Inorganic Synthesis

The catalytic activity of germanium compounds is an emerging field of interest. The electronic properties and coordination environment of the germanium center, which are dictated by its ligands, are crucial for its function as a catalyst or catalyst precursor.

This compound as a Catalyst Precursor in Homogeneous and Heterogeneous Systems

While there is no specific literature on this compound as a catalyst precursor, its components suggest potential. The Ge-Cl bonds provide a reactive site for substitution, allowing the germanium center to be anchored to a solid support for heterogeneous catalysis or to be modified with other ligands for homogeneous catalysis. The electron-withdrawing nature of the trifluoromethyl (CF₃) groups can significantly increase the Lewis acidity of the germanium center, a key feature for many catalytic reactions.

The development of catalysts often involves the strategic selection of ligands to stabilize the metallic center and modulate its reactivity. nih.gov For instance, various germanium(IV) complexes with ligands like succinic acid and iminodisuccinic acid have been synthesized and studied for their effects on enzyme activity, demonstrating that the ligand sphere is critical to the compound's function. nih.gov

Design Principles and Tunability of Germanium-Based Catalysts

The design of effective catalysts hinges on the ability to tune their electronic and steric properties. For germanium-based catalysts, this can be achieved through several principles:

Ligand Selection: The choice of ligands attached to the germanium center is paramount. Polydentate ligands can be used to create specific coordination geometries and stabilize reactive germanium species. nih.gov The electronic nature of the ligand (donating or withdrawing) directly impacts the Lewis acidity of the germanium center. The CF₃ groups in this compound would act as strong electron-withdrawing groups, enhancing its potential to act as a Lewis acid catalyst.

Oxidation State: Germanium can exist in different oxidation states, primarily +2 and +4. The reactivity and catalytic pathways can differ significantly between these states. Precursors are often designed to access a specific oxidation state under reaction conditions.

Heterogenization: For industrial applications, immobilizing a homogeneous catalyst onto a solid support (like silica (B1680970) or alumina) can facilitate catalyst separation and recycling. The chloro groups on this compound could serve as attachment points for such immobilization.

DFT calculations on germanium complexes with ONO tridentate ligands have shown that subtle changes in the ligand structure (e.g., the presence or absence of methyl substituents) can dramatically alter the reaction pathway, highlighting the high degree of tunability in these systems. nih.gov

Specific Catalytic Transformations Mediated by Germanium Compounds

Although research into germanium catalysis is not as extensive as for transition metals, several important transformations have been identified. Germanium(IV) oxide (GeO₂) is known to be an effective and stable catalyst in the production of polyesters. rsc.org

In organic synthesis, germanium catalysts have shown promise in hydrogenation reactions. For example, they can catalyze the hydrogenation of α,β-unsaturated aldehydes to produce saturated aldehydes with high yield and reduced reaction times. rsc.org While the specific germanium compounds used in these public-facing reports are often simple oxides or elemental forms, the underlying principle involves the interaction of the germanium center with the organic substrate.

The presence of trifluoromethyl groups is a highly sought-after feature in pharmaceuticals and agrochemicals. Catalytic methods for trifluoromethylation are therefore of great interest. acs.org While not a direct catalyst for trifluoromethylation itself, a precursor like this compound could be used to synthesize novel catalytic systems where the CF₃ groups are retained as ancillary ligands, influencing the catalyst's stability, solubility, and electronic properties.

Contributions to Fundamental Inorganic and Organometallic Synthesis

Theoretical considerations suggest that this compound could serve as a unique building block in inorganic and organometallic chemistry. The strong electron-withdrawing nature of the two CF₃ groups would render the germanium atom highly electrophilic, predisposing it to reactions with a variety of nucleophiles.

Synthesis of Novel Organogermanium Compounds with Trifluoromethyl Groups

The chlorine atoms in this compound are expected to be labile and thus readily displaced by nucleophilic reagents. This would allow for the introduction of a wide range of organic and inorganic substituents, leading to the formation of novel organogermanium compounds containing the Ge(CF₃)₂ moiety. Potential synthetic pathways could involve reactions with:

Organolithium and Grignard Reagents: These powerful nucleophiles could be used to introduce alkyl, aryl, or other organic groups, forming new carbon-germanium bonds.

Amines, Phosphines, and Thiols: These reagents could react to form germanium-nitrogen, germanium-phosphorus, and germanium-sulfur bonds, respectively, leading to a diverse array of heterocyclic and acyclic compounds.

Reducing Agents: Reduction of this compound could potentially lead to the formation of Ge-Ge bonds, opening pathways to polygermanes and other catenated structures.

Despite these possibilities, specific examples of such reactions and the characterization of the resulting products are not widely reported.

Exploration of Main Group Element Chemistry and Bonding Innovations

The incorporation of the bis(trifluoromethyl)germane (B13775540) unit into molecules is anticipated to introduce unique electronic and steric properties, paving the way for innovations in main group element chemistry. The strong inductive effect of the CF₃ groups would significantly alter the bonding characteristics of the germanium atom and any groups attached to it.

This could lead to:

Unusual Bond Strengths and Lengths: The high electronegativity of the CF₃ groups would likely shorten and strengthen the bonds to the germanium atom.

Novel Coordination Geometries: The steric bulk of the trifluoromethyl groups could influence the coordination number and geometry around the germanium center, potentially stabilizing unusual structures.

However, without specific experimental or computational studies on this compound and its derivatives, these potential contributions remain largely theoretical.

Future Research Directions and Emerging Opportunities in Dichlorobis Trifluoromethyl Germane Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For dichlorobis(trifluoromethyl)germane, future research should prioritize the development of sustainable and atom-economical synthetic pathways. Traditional syntheses of organogermanium halides often involve the use of organometallic reagents like Grignard or organolithium compounds, which can generate significant stoichiometric waste. wikipedia.org

Future approaches could explore direct synthesis methods. For instance, the reaction of elemental germanium with appropriate reagents could offer a more direct and potentially less wasteful route. acs.org The development of catalytic methods for the formation of Ge-C bonds is another promising avenue. While less developed than for other group 14 elements, some cross-coupling reactions involving organogermanes have shown enhanced reactivity, suggesting that catalytic routes to (CF₃)₂GeCl₂ could be viable. wikipedia.org Investigating the direct germylation of C-H bonds with reagents that can introduce the trifluoromethyl group would represent a significant step towards atom economy.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Grignard/Organolithium Routes Well-established for organogermanium compounds. wikipedia.orgGeneration of stoichiometric byproducts, potentially harsh reaction conditions.
Direct Synthesis from Elemental Germanium High atom economy, potentially fewer steps. acs.orgMay require high temperatures and pressures, catalyst development needed.
Catalytic Cross-Coupling Reactions High selectivity, milder reaction conditions. wikipedia.orgCatalyst design and optimization, availability of suitable trifluoromethylating agents.
Direct C-H Germylation Ideal atom economy, functional group tolerance.Regioselectivity control, development of effective catalysts.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis and materials science. Future research should focus on integrating advanced spectroscopic techniques with computational modeling to elucidate reaction pathways.

Spectroscopic Characterization:

Computational Modeling:

Density Functional Theory (DFT) calculations can provide deep insights into the structure, bonding, and reactivity of this compound. nih.gov Computational studies can be employed to:

Predict spectroscopic data (NMR, IR) to aid in experimental characterization. nih.gov

Model reaction pathways and transition states for reactions involving (CF₃)₂GeCl₂, providing a theoretical framework for understanding its reactivity. nih.gov

Evaluate the Lewis acidity of the germanium center and the lability of the Ge-Cl bonds.

The synergy between experimental spectroscopic data and high-level computational analysis will be key to unlocking a comprehensive mechanistic understanding of this compound's chemistry.

Spectroscopic/Computational TechniqueInformation Gained
Multinuclear NMR (¹³C, ¹⁹F, ⁷³Ge) Electronic structure, solution behavior, reaction monitoring. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy Vibrational modes, bond strengths.
Density Functional Theory (DFT) Molecular geometry, electronic properties, reaction mechanisms, predicted spectra. nih.govnih.gov

Rational Design of Germanium-Based Functional Materials with Tailored Properties

The unique properties imparted by the trifluoromethyl groups, such as high electronegativity and lipophilicity, make this compound an attractive precursor for the synthesis of novel germanium-based functional materials. wikipedia.org Future research should focus on the rational design of these materials with properties tailored for specific applications.

Potential areas of application include:

Semiconductors: Germanium is a known semiconductor, and the incorporation of trifluoromethyl groups could be used to tune its electronic properties for applications in transistors and other electronic devices. paperpublications.org

Optical Materials: The high refractive index of some germanium compounds could be modified by the introduction of fluorine, potentially leading to materials with interesting optical properties for lenses and coatings.

Polymers: this compound could serve as a monomer for the synthesis of novel polygermanes. The trifluoromethyl groups would be expected to enhance the thermal stability and solubility of these polymers.

The design of these materials will require a deep understanding of the structure-property relationships, which can be established through a combination of synthetic chemistry, materials characterization, and computational modeling.

Expansion of Catalytic Scope and Stereoselective Applications

The Lewis acidity of the germanium center in this compound, enhanced by the electron-withdrawing trifluoromethyl groups, suggests its potential as a catalyst. Future research should aim to explore and expand its catalytic scope. Potential catalytic applications could include:

Lewis Acid Catalysis: (CF₃)₂GeCl₂ could catalyze a variety of organic transformations, such as Friedel-Crafts reactions, aldol (B89426) additions, and cycloadditions.

Polymerization Catalysis: It could act as an initiator or catalyst for polymerization reactions.

Furthermore, the development of chiral derivatives of this compound could open the door to stereoselective applications. By introducing chiral ligands to the germanium center, it may be possible to create catalysts for asymmetric synthesis, a field of immense importance in the pharmaceutical and fine chemical industries. organic-chemistry.org

Exploration of New Chemical Transformations and Reactivity Modes

The reactivity of this compound is largely unexplored. Future research should focus on systematically investigating its reactions with a variety of reagents to uncover new chemical transformations. Key areas for investigation include:

Nucleophilic Substitution: Studying the substitution of the chloride ligands with a wide range of nucleophiles (e.g., alkoxides, amides, thiolates) would provide access to a diverse library of new trifluoromethylated germanium compounds.

Reductive Chemistry: Investigating the reduction of (CF₃)₂GeCl₂ could lead to the formation of species with Ge-Ge bonds or even germylene intermediates, which are known for their unique reactivity.

Insertion Reactions: Exploring the insertion of small molecules into the Ge-Cl bonds could provide novel synthetic routes to more complex organogermanium compounds.

The insights gained from these reactivity studies will not only expand the fundamental knowledge of organogermanium chemistry but also provide new tools for synthetic chemists.

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The full potential of this compound can be realized through interdisciplinary collaborations. The unique properties of this compound make it relevant to several fields beyond traditional synthetic chemistry.

Medicinal Chemistry: Fluorinated compounds are of significant interest in drug discovery due to their enhanced metabolic stability and binding affinity. nih.gov While germanium compounds have seen some investigation for their biological activity, the combination with trifluoromethyl groups could lead to novel therapeutic agents. paperpublications.org

Materials Science: Collaboration with materials scientists will be crucial for developing and characterizing the functional materials derived from (CF₃)₂GeCl₂, as discussed in section 7.3. This includes thin-film deposition, polymer processing, and device fabrication. acs.org

Computational Chemistry: Close collaboration with computational chemists will be essential for guiding synthetic efforts and interpreting experimental results, as outlined in section 7.2.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the discovery of new applications and unlock the full potential of this compound and related compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dichlorobis(trifluoromethyl)germane, and how do reaction conditions influence yield?

  • This compound can be synthesized via halogen exchange reactions starting from iodinated precursors. For example, trifluoromethylgermanium iodides react with AgCl under anhydrous conditions to replace iodine with chlorine . Key factors include temperature control (typically 50–80°C), solvent choice (e.g., dichloromethane), and exclusion of moisture to prevent hydrolysis. Yields are optimized by slow addition of AgCl and continuous inert gas purging. Characterization via 19F^{19}\text{F} NMR and mass spectrometry is critical to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm), while 73Ge^{73}\text{Ge} NMR (though challenging due to low sensitivity) provides insights into germanium coordination .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (Ge–Cl ≈ 2.1–2.2 Å, Ge–C ≈ 1.9–2.0 Å) and confirms tetrahedral geometry .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and detects halogen impurities .

Q. What safety protocols are essential when handling this compound?

  • Use inert-atmosphere gloveboxes for synthesis and storage to prevent hydrolysis. Personal protective equipment (PPE) must include acid-resistant gloves and face shields due to potential HF release upon decomposition. Ventilation systems should meet ISO Class 5 standards. Emergency protocols for skin/eye exposure involve immediate rinsing with water and calcium gluconate gel application .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways and stability of this compound?

  • Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model Ge–X bond dissociation energies and transition states. For example, β-donor interactions in germanium compounds (e.g., Ge–O secondary bonds) stabilize tetrahedral geometries, which can be validated using molecular electrostatic potential maps . Meta-studies comparing experimental vs. computed 19F^{19}\text{F} NMR shifts improve model accuracy .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Discrepancies often arise from impurities or inconsistent calibration standards. Cross-validate calorimetric data with gas-phase measurements (e.g., Knudsen effusion mass spectrometry). Collaborative reproducibility studies, such as those advocated by NFDI4Chem, standardize data collection and metadata annotation (e.g., temperature gradients, solvent traces) .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • The electron-withdrawing trifluoromethyl groups reduce germanium’s Lewis acidity, slowing nucleophilic substitution. Steric hindrance from CF3 groups favors SN1 mechanisms in polar solvents (e.g., THF). Kinetic studies using stopped-flow UV-Vis spectroscopy track intermediate formation, while <sup>13</sup>C labeling identifies regioselectivity in Ge–C bond cleavage .

Q. What advanced analytical methods detect trace decomposition products (e.g., GeF3Cl) in stored samples?

  • GC-MS with Cryogenic Trapping : Captures volatile degradation products (detection limit ~0.1 ppm).
  • Synchrotron XAS : Monitors oxidation state changes in germanium (e.g., Ge<sup>II</sup> → Ge<sup>IV</sup>) during storage .
  • In Situ Raman Spectroscopy : Tracks real-time hydrolysis under controlled humidity .

Q. How can β-donor interactions in this compound derivatives be exploited for catalytic applications?

  • Secondary bonding with Lewis bases (e.g., pyridines) modulates germanium’s electrophilicity. For example, β-donor-stabilized Ge complexes show enhanced activity in Friedel-Crafts alkylation. Mechanistic studies combine kinetic isotope effects (KIEs) and EXAFS to map coordination changes during catalysis .

Methodological Best Practices

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR spectra, crystallographic data (CIF files), and computational inputs/outputs in repositories like Zenodo or Chemotion .
  • Controlled Experiments : Use isotopic labeling (<sup>18</sup>O, <sup>2</sup>H) to trace reaction pathways and validate intermediates .

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